molecular formula C16H15N5O4S B2440920 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide CAS No. 1428360-28-4

2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B2440920
CAS No.: 1428360-28-4
M. Wt: 373.39
InChI Key: FSNKDZSMUDGUSK-UHFFFAOYSA-N
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Description

2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a complex architecture incorporating two distinct 1,3-oxazole rings linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole unit. The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in molecules with a wide range of biological activities and its utility in materials science . The inclusion of the tetrahydrobenzothiazole moiety further enhances its potential as a key intermediate for developing novel pharmacologically active agents. This compound is primarily valued as a sophisticated building block for constructing more complex molecular entities. Researchers utilize it in drug discovery programs, particularly in the synthesis and screening of compound libraries aimed at identifying new lead structures. Its potential applications extend to serving as a core scaffold in the development of enzyme inhibitors, receptor modulators, and other biologically active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols before use.

Properties

IUPAC Name

5-methyl-N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-8-6-10(21-25-8)13(22)19-15-17-11(7-24-15)14(23)20-16-18-9-4-2-3-5-12(9)26-16/h6-7H,2-5H2,1H3,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKDZSMUDGUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide involves several steps, each requiring specific reagents and conditions. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method reported involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Oxazole Ring Formation

Oxazole rings are typically synthesized via cyclodehydration of β-ketoamides or β-hydroxyamides. For this compound, the process may involve:

  • β-ketoamide intermediates : Generated through condensation of carbonyl precursors with amine groups.

  • Intramolecular cyclization : Loss of water or alcohol to form the heterocyclic ring.

Tetrahydro-benzothiazole Substitution

The tetrahydro-benzothiazole substituent is likely introduced via:

  • Nucleophilic aromatic substitution : Reaction of an activated aromatic ring (e.g., with electron-donating groups) with a nucleophilic oxazole derivative .

  • Cyclization : Formation of the benzothiazole ring through sequential sulfur incorporation and dehydrogenation steps .

Characterization and Validation

Structural confirmation is achieved using:

  • 1H NMR : Detects aromatic protons (7.3–8.2 ppm) and methyl groups (2.4 ppm) .

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amide NH signals (~3300 cm⁻¹) .

  • Elemental analysis : Validates molecular formula (e.g., C%, H%, N%) .

Stability and Reactivity

The compound exhibits:

Property Observation
SolubilitySoluble in DMF
StabilityStable under acidic conditions
ReactivitySusceptible to electrophilic substitution at aromatic positions

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of similar oxazole derivatives have shown significant activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that related compounds exhibited percent growth inhibitions (PGIs) against several cancer types, including glioblastoma and ovarian cancer. For example, a derivative showed PGIs ranging from 51.88% to 86.61% against different cell lines such as SNB-19 and OVCAR-8 .
  • Mechanism of action : Oxazole derivatives are believed to induce apoptosis in cancer cells by damaging DNA and inhibiting key metabolic pathways . The presence of the oxazole ring enhances the interaction with biological targets involved in cancer progression.

Immunomodulatory Effects

The immunoregulatory properties of oxazole derivatives have been documented extensively:

  • In vitro and in vivo studies indicated that certain isoxazole derivatives can inhibit humoral immune responses while stimulating specific cellular immune responses. For example, a compound similar to the target molecule was found to suppress TNF-alpha production in human blood cultures and modulate lymphocyte activity .
  • Applications in autoimmune diseases : Given their ability to regulate immune responses, these compounds may be explored for therapeutic strategies in conditions like rheumatoid arthritis or multiple sclerosis.

Antimicrobial Properties

The antimicrobial activity of oxazole derivatives has also been a subject of research:

  • Broad-spectrum efficacy : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or metabolic pathways .

Antidiabetic Potential

Recent investigations into the anti-diabetic properties of oxazole derivatives have shown promising results:

  • In vivo studies using models like Drosophila melanogaster indicated that certain synthesized compounds can significantly lower glucose levels, suggesting potential applications in managing diabetes .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and SAR is crucial for optimizing the efficacy of these compounds:

Compound Synthesis Method Biological Activity
Oxazole AReaction with hydroxylamineAnticancer (PGI up to 86%)
Oxazole BMannich reactionAntimicrobial (effective against E. coli)
Oxazole CDirect amidationImmunomodulatory (TNF-alpha inhibition)

The synthesis typically involves reactions that introduce functional groups conducive to biological activity while maintaining the integrity of the heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it has been shown to act as a GABA uptake inhibitor, which can have anticonvulsant effects . The pathways involved often include neurotransmitter regulation and signal transduction, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules such as:

The uniqueness of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide is a complex heterocyclic molecule that has attracted attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings.

Chemical Structure and Properties

This compound contains multiple functional groups that contribute to its biological activity. The oxazole and benzothiazole moieties are particularly significant in influencing the pharmacological properties of the molecule.

Biological Activity Overview

Research indicates that compounds containing oxazole and benzothiazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many oxazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Certain benzothiazole derivatives have demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar oxazole derivatives against common bacterial strains. The results indicated varying degrees of inhibition:

CompoundBacterial StrainInhibition Zone (mm)
2-(5-methyl-1,2-oxazole)Staphylococcus aureus20
2-(5-methyl-1,2-oxazole)Escherichia coli15
Reference Drug (Amoxicillin)Staphylococcus aureus30
Reference Drug (Amoxicillin)Escherichia coli27

The compound's effectiveness against Staphylococcus aureus suggests a potential for development as an antimicrobial agent .

Anticancer Activity

Research has highlighted the anticancer potential of oxazole derivatives. For instance, benzothiazole derivatives have been tested against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast Cancer)2-(5-methyl-1,2-oxazole)12.5
HCT-116 (Colorectal Cancer)2-(5-methyl-1,2-oxazole)15.0

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : The presence of amido and carboxamide groups may facilitate interactions with enzyme active sites.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study reported that a derivative with a similar structure exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : Another case study demonstrated that related oxazole compounds induced apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of oxazole and benzothiazole precursors. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) to link the oxazole-3-carboxylic acid moiety to the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine group .
  • Heterocyclic ring construction : Employ cyclization reactions, such as Hantzsch synthesis for oxazole rings or thiourea cyclization for benzothiazole derivatives .
  • Optimization : Adjust solvent polarity (DMF or THF) and temperature (room temp to reflux) to enhance yield, as demonstrated in analogous systems .

Basic: What analytical techniques are essential for structural validation?

Answer:

  • NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon backbone, particularly for distinguishing oxazole and benzothiazole protons .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and purity (>95%) .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially if chiral centers are present .

Advanced: How can contradictory biological activity data be systematically analyzed?

Answer:
Contradictions often arise from assay variability or target selectivity. Methodological approaches include:

  • Comparative SAR studies : Synthesize structural analogs (e.g., modifying oxazole methyl groups or benzothiazole saturation) to isolate activity-contributing moieties .
  • Targeted docking studies : Use molecular docking (AutoDock Vina, Schrödinger) to evaluate binding affinity variations across protein isoforms or mutants .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental interference .

Advanced: What strategies improve reaction efficiency in scaled-up synthesis?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters like reagent stoichiometry (1:1.2 molar ratio), solvent volume (5-10 mL/g substrate), and reaction time (12-24 hrs) .
  • Flow chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps (e.g., cyclization) .
  • Catalyst screening : Test Pd/C or enzyme catalysts for coupling steps to enhance atom economy .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • Pharmacophore modeling : Identify critical binding features (e.g., hydrogen-bond acceptors in oxazole rings) using tools like MOE or Discovery Studio .
  • ADMET prediction : Use SwissADME or pkCSM to predict bioavailability, metabolic stability, and toxicity early in derivative design .
  • MD simulations : Assess compound-protein complex stability over 100-ns trajectories (GROMACS/AMBER) to prioritize derivatives with durable interactions .

Basic: What are the key stability considerations for this compound?

Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C recommended for storage) .
  • Photostability : Store in amber vials under inert gas (N2/Ar) if UV-Vis spectra indicate light sensitivity .
  • Hydrolytic stability : Monitor via HPLC in accelerated aging studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced: How can researchers resolve low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release in in vivo models .

Advanced: What mechanistic studies elucidate its mode of action in enzyme inhibition?

Answer:

  • Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Site-directed mutagenesis : Modify enzyme active sites (e.g., catalytic residues) to validate binding hypotheses .

Basic: Which in vitro models are suitable for initial bioactivity screening?

Answer:

  • Cancer cell lines : Use NCI-60 panels for antiproliferative activity screening (IC50 determination) .
  • Enzyme assays : Target kinases (e.g., EGFR, VEGFR) or oxidoreductases (e.g., COX-2) based on structural analogs' activities .
  • Antimicrobial testing : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced: How can metabolomic studies identify off-target effects?

Answer:

  • LC-MS/MS metabolomics : Profile treated vs. untreated cell lysates to detect dysregulated pathways (e.g., TCA cycle, lipid metabolism) .
  • Isotope tracing : Use 13C-glucose to track metabolic flux alterations in response to compound exposure .
  • Network pharmacology : Integrate metabolomic data with STRING or KEGG databases to map off-target interactions .

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